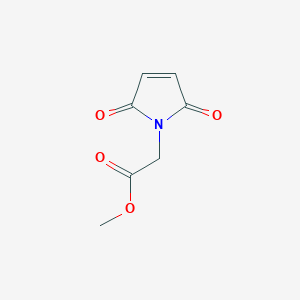
1-methyl-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
1-Methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of several studies . For instance, one study reported the synthesis of 1-methyl-1H-pyrazole-5-carboxamide derivatives, which were evaluated for their inhibitory activities against both expressions of Prostate-Specific Antigen (PSA) and growth of PCa cell lines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C5H8N4O/c1-9-4(2-3-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 140.14 g/mol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Quantum Chemical Studies and Biological Importance
1-Methyl-1H-pyrazole-5-carbohydrazide derivatives have been extensively studied for their industrial and biological importance. For instance, the derivative N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide was subjected to quantum chemical study, revealing insights into its electronic structure and stability. This compound showed potential as a non-linear optical (NLO) material and had applications in understanding local reactivity properties, autoxidation, and hydrolysis mechanisms (Pillai et al., 2017).
Antimicrobial Evaluation
Pyrazole integrated oxadiazoles, including derivatives of this compound, have been synthesized and evaluated for antimicrobial activities. These compounds showed varying degrees of potency against bacteria and fungi, indicating their potential as novel antimicrobial agents (Ningaiah et al., 2014).
Leishmanicidal Activities
Studies on 1H-pyrazole-4-carbohydrazides have explored their leishmanicidal activities. Specific derivatives exhibited effectiveness against various species of Leishmania, suggesting their potential in developing drugs against this parasite (Bernardino et al., 2006).
Spectroscopic Studies and Anti-Diabetic Potential
Derivatives like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been characterized for their molecular structure using spectroscopic methods. Molecular docking studies of these compounds indicated their potential as anti-diabetic agents, making them relevant in medicinal chemistry (Karrouchi et al., 2021).
Antioxidant and Anti-Inflammatory Agents
Research has also been conducted on 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives for their antioxidant and anti-inflammatory properties. These compounds, due to their pyrazole core, exhibited significant activities in both these areas (Mahajan et al., 2016).
Synthesis of Diverse Derivatives
The pyrazole-4-carbohydrazide framework has been utilized to synthesize a variety of derivatives with pharmaceutical interest. These syntheses yield compounds with diverse structures, indicating the versatility of this compound in drug development (Daidone et al., 2003).
Antioxidant and Antitumor Activities
Specific aromatic C-nucleoside derivatives synthesized from carbohydrazides have shown potent antioxidant and antitumor activities. These findings highlight the potential of this compound in the development of new cancer therapies (El Sadek et al., 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
While specific future directions for 1-methyl-1H-pyrazole-5-carbohydrazide are not explicitly stated in the available literature, pyrazole derivatives in general are the subject of ongoing research due to their wide range of biological activities . This suggests that there is potential for further exploration and development of this compound and its derivatives in the field of medicinal chemistry.
Propiedades
IUPAC Name |
2-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-4(2-3-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWFAOHNVSOWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427261 | |
| Record name | 1-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197079-02-0 | |
| Record name | 1-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















